CID 78069118
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78069118” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of the compound involves multiple synthetic routes. One common method includes the use of specific starting materials that undergo a series of chemical reactions. For instance, the synthesis might involve a Friedel-Craft reaction, amidation, reduction, and protection reactions to obtain the target product . The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. The process involves stringent quality control measures to maintain consistency and efficiency. The use of advanced technologies, such as high-performance liquid chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Industrially, it is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. For instance, it might interact with enzymes or receptors, modulating their activity and leading to physiological changes. The exact mechanism involves binding to active sites, altering conformations, and influencing downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include those with analogous structures or functional groups. Examples might be other derivatives of the same chemical family or compounds with similar pharmacological profiles.
Uniqueness: What sets this compound apart is its unique combination of structural features and reactivity. Its specific arrangement of atoms and functional groups confers distinct properties, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C16H27BSi |
---|---|
Molekulargewicht |
258.3 g/mol |
InChI |
InChI=1S/C16H27BSi/c1-6-10-12-15(11-7-2)16(18-5)17(13-8-3)14-9-4/h7-9H,2-4,6,10-14H2,1,5H3 |
InChI-Schlüssel |
PPISRJYNXXZNRE-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC=C)(CC=C)C(=C(CCCC)CC=C)[Si]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.